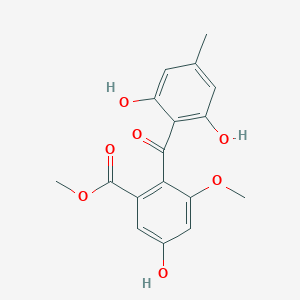
Sulochrin
Descripción general
Descripción
Sulochrin is an organic compound known for its diverse biological activities. It is a red crystalline powder that can dissolve in certain organic solvents such as dichloromethane and ethanol . This compound is produced by fungi, particularly species of Aspergillus and Penicillium .
Aplicaciones Científicas De Investigación
Safety and Hazards
When handling Sulochrin, it’s important to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mecanismo De Acción
The primary mechanism of action for sulochrin involves its role as an inhibitor of the enzyme cholesterol esterase. This activity interferes with lipid metabolism at a molecular level . Additionally, this compound inhibits the vascular endothelial growth factor-induced tube formation of human umbilical vein endothelial cells, contributing to its anti-angiogenic properties .
Análisis Bioquímico
Biochemical Properties
Sulochrin interacts with various biomolecules in biochemical reactions. It is known to inhibit the enzyme cholesterol esterase , which plays a crucial role in lipid metabolism. This compound’s interaction with this enzyme has been explored in various biochemical studies to understand how it interferes with lipid metabolism at a molecular level .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. It inhibits the degranulation of eosinophils, a type of white blood cell, and prevents leukotriene C4 (LTC4) release, O2- production, and IL-8 production . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The primary mechanism of action for this compound involves its role as an inhibitor of the enzyme cholesterol esterase . By inhibiting this enzyme, this compound interferes with lipid metabolism at a molecular level. This includes binding interactions with the enzyme, inhibition of the enzyme’s activity, and changes in gene expression related to lipid metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathway related to lipid metabolism due to its inhibitory action on the enzyme cholesterol esterase This could potentially affect metabolic flux or metabolite levels
Métodos De Preparación
Sulochrin is typically produced through microbial fermentation. The process involves cultivating specific fungal strains that naturally produce this compound. The compound is then extracted and purified through a series of chemical treatments . Industrial production methods may involve optimizing fermentation conditions to maximize yield, followed by extraction and purification steps to obtain the final product .
Análisis De Reacciones Químicas
Sulochrin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, although specific details on these reactions are less documented.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
Sulochrin is part of a larger family of fungal metabolites that includes compounds like emodin, chrysophanol, and geodin . These compounds share similar biosynthetic pathways and exhibit a range of bioactivities. . Other similar compounds include:
Emodin: Known for its laxative and anti-inflammatory properties.
Chrysophanol: Exhibits anti-inflammatory and anticancer activities.
This compound’s unique combination of antiallergenic, anti-angiogenic, and antiviral activities sets it apart from these related compounds .
Propiedades
IUPAC Name |
methyl 2-(2,6-dihydroxy-4-methylbenzoyl)-5-hydroxy-3-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-8-4-11(19)15(12(20)5-8)16(21)14-10(17(22)24-3)6-9(18)7-13(14)23-2/h4-7,18-20H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRLSCDUYLRBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)C(=O)C2=C(C=C(C=C2OC)O)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80199860 | |
| Record name | Sulochrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
519-57-3 | |
| Record name | Sulochrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulochrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulochrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80199860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULOCHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NA53C271Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sulochrin interact with the α-glucosidase enzyme?
A1: this compound acts as a non-competitive inhibitor of yeast α-glucosidase and an uncompetitive inhibitor of rat intestine α-glucosidase []. Docking studies suggest that this compound binds to the active site of α-glucosidase from Saccharomyces cerevisiae through hydrogen bonding with amino acid residues Arg213, Asp215, Glu277, and Asp352 [].
Q2: What is the significance of this compound's α-glucosidase inhibitory activity?
A2: α-Glucosidase inhibitors are used in the treatment of type 2 diabetes mellitus by slowing down the breakdown of carbohydrates into glucose, thus regulating postprandial hyperglycemia [, ]. This compound's inhibitory activity makes it a potential lead compound for developing new anti-diabetic drugs [].
Q3: Are there other fungal metabolites with similar α-glucosidase inhibitory activity?
A3: Yes, during solid-state fermentation of Aspergillus terreus, this compound is produced alongside lovastatin. Extracts from the fermentation process, containing both compounds, exhibit increasing α-glucosidase inhibitory activity as the fermentation progresses, suggesting a potential link between this compound production and this bioactivity [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C16H14O7, and its molecular weight is 330.29 g/mol [].
Q5: What spectroscopic techniques are used to characterize this compound and its derivatives?
A5: NMR spectroscopy and ESI HR mass spectrometry are commonly used to determine the structures of this compound and its derivatives [, ]. X-ray single-crystal diffraction is also employed to confirm the structures [].
Q6: What are some notable this compound derivatives and their characteristics?
A6: Several this compound derivatives have been reported, including:
- This compound triacetate (C22H20O10): Exhibits a conformation where the planes of the two aromatic rings and the central carbonyl plane are oblique to each other [].
- This compound 4-(4'-bromobenzoate): Shows a conformation where ring B and the central carbonyl planes are coplanar and perpendicular to ring A plane, highlighting the impact of ortho-substituents on benzophenone conformation [].
- Dibromo-sulochrin and tribromo-sulochrin: These brominated derivatives show enhanced α-glucosidase inhibitory activity against yeast α-glucosidase compared to this compound [].
- Polluxochrin and Dioschrin: These sulfur-containing this compound dimers, linked by thioether bonds, exhibit antimicrobial and weak cytotoxic activities [].
Q7: How is this compound biosynthesized?
A7: this compound is a polyketide metabolite synthesized through a pathway involving two separate chains of acetate-malonate units [, , ]. It is believed to be derived from two units structurally related to orsellinic acid [].
Q8: Can the anthraquinone questin be converted to this compound?
A8: Yes, studies have shown that Aspergillus terreus can transform questin, labelled with 14C at specific positions, into this compound with the same isotopic labelling pattern, suggesting a biosynthetic link between these two compounds [, ].
Q9: How does the fermentation process influence this compound production?
A9: this compound production in Aspergillus terreus is influenced by various factors during fermentation, including:
- Carbon source: Glycerol promotes the production of this compound and its co-metabolites, (+)-geodin and lovastatin [].
- Nitrogen source: Yeast extract, as a nitrogen source, contributes to significant this compound production when glycerol is used as the carbon source [].
- Elicitors: Chemical elicitors like sodium alginate, cholesterol, and malonic acid can stimulate this compound production []. Physical elicitors, such as shear force, do not significantly impact this compound production, but high viscosity can suppress it [].
Q10: Is it possible to selectively enhance or reduce this compound production during fermentation?
A10: Yes, specific modifications to the fermentation process can be used to manipulate this compound production:
- Pretreatment of crude glycerol: Treating crude glycerol with solvents like toluene can significantly enhance this compound production [].
- Genetic manipulation: Mutants of Aspergillus terreus deficient in this compound production have been generated, showcasing the potential for targeted genetic manipulation to control metabolite production [].
Q11: What are the known biological activities of this compound?
A11: this compound has shown several biological activities, including:
- α-Glucosidase inhibition: Acts as an inhibitor of both yeast and rat intestine α-glucosidase, suggesting potential for antidiabetic drug development [, ].
- Antimicrobial activity: Exhibits activity against a range of bacteria, including Staphylococcus aureus [].
- Cytotoxic activity: Demonstrates weak cytotoxic activity against certain cell lines [].
- Anti-HCV activity: Inhibits Hepatitis C virus (HCV) production in Huh-7.5.1 cells [].
- Anti-inflammatory activity: Suppresses interleukin-6 production in RAW264.7 cells [].
- Inhibition of eosinophil degranulation and chemotaxis: Shows potential for modulating allergic inflammatory responses [, , ].
- Anti-angiogenic activity: Inhibits vascular endothelial growth factor (VEGF)-induced tube formation of human umbilical vein endothelial cells (HUVEC), suggesting potential for anti-cancer therapies [].
Q12: What are the potential applications of this compound?
A12: Based on its diverse biological activities, this compound has potential applications in various fields, including:
Q13: Does this compound show antiviral activity against viruses other than HCV?
A13: Yes, recent research shows that this compound and its derivatives exhibit inhibitory activity against HSV-1 and HSV-2. Specifically, this compound inhibits viral entry by interacting with the viral envelope glycoprotein D, blocking virus adsorption and membrane fusion [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



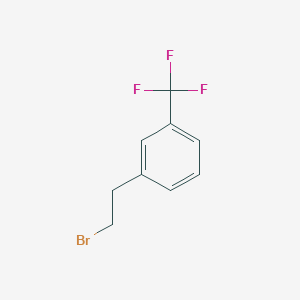

![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)
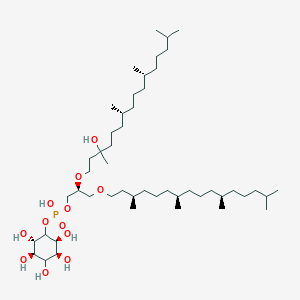

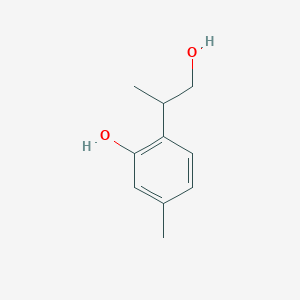

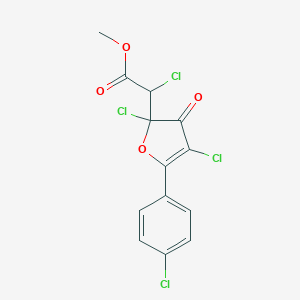



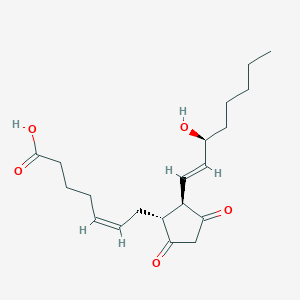
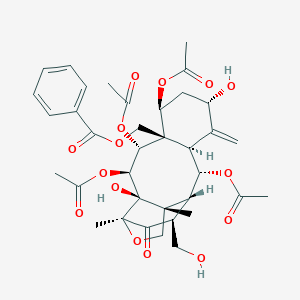
![(1S,10S,11S,12S,13R,15R)-15-Methyl-6-azatetracyclo[8.6.0.01,6.02,13]hexadec-2-ene-11,12-diol](/img/structure/B161622.png)